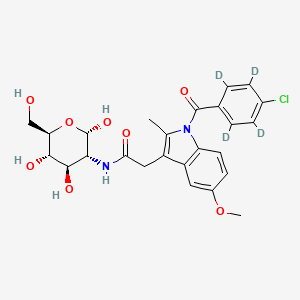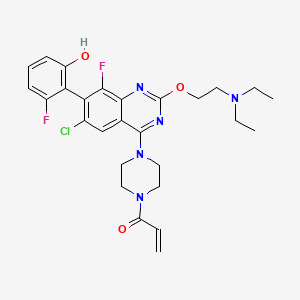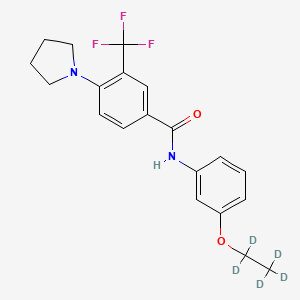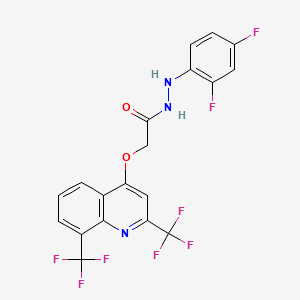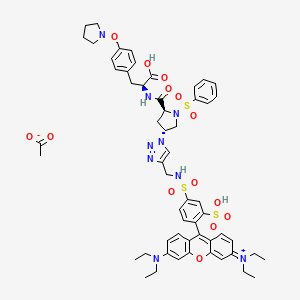
R-BC154 (acetate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
R-BC154 (acetate) is a selective fluorescent antagonist of the α9β1 integrin. This compound is known for its high affinity and activation-dependent properties, making it a valuable probe for investigating the binding activity of α9β1 and α4β1 integrins . It is particularly useful in scientific research for studying integrin interactions and has applications in various fields, including biology and medicine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of R-BC154 (acetate) involves a series of steps, including the use of N-phenylsulfonyl proline dipeptides. The compound is assembled using the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method ensures high specificity and efficiency in the production of the compound.
Industrial Production Methods
While specific industrial production methods for R-BC154 (acetate) are not detailed, the synthesis typically involves standard organic chemistry techniques and equipment. The compound is produced in controlled laboratory environments to ensure purity and consistency.
化学反応の分析
Types of Reactions
R-BC154 (acetate) primarily undergoes binding reactions with integrins. It has shown high nanomolar binding affinities to α9β1 integrin with potent cross-reactivity against α4β1 integrin under physiological conditions .
Common Reagents and Conditions
The synthesis of R-BC154 (acetate) involves reagents such as N-phenylsulfonyl proline dipeptides and the use of Cu(I) as a catalyst in the azide-alkyne cycloaddition reaction. The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity.
Major Products Formed
The major product formed from the synthesis of R-BC154 (acetate) is the fluorescent α9β1 integrin antagonist itself. This compound is used as a probe in various scientific studies .
科学的研究の応用
R-BC154 (acetate) has a wide range of applications in scientific research:
作用機序
R-BC154 (acetate) exerts its effects by binding to α9β1 and α4β1 integrins. This binding is highly specific and dependent on the activation state of the integrins . The compound acts as an antagonist, inhibiting the interaction of integrins with their natural ligands. This mechanism is useful for studying integrin-mediated cellular processes and for developing therapeutic strategies targeting integrins .
類似化合物との比較
R-BC154 (acetate) is unique due to its high affinity and activation-dependent binding properties. Similar compounds include other integrin antagonists such as:
- Piragliatin
- CM-10-18
- MK-0941 free base
- AMG-1694
- AZD1656 These compounds also target integrins but may differ in their specificity, binding affinities, and applications .
特性
分子式 |
C56H65N9O14S3 |
|---|---|
分子量 |
1184.4 g/mol |
IUPAC名 |
[9-[4-[[1-[(3R,5S)-1-(benzenesulfonyl)-5-[[(1S)-1-carboxy-2-(4-pyrrolidin-1-yloxyphenyl)ethyl]carbamoyl]pyrrolidin-3-yl]triazol-4-yl]methylsulfamoyl]-2-sulfophenyl]-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;acetate |
InChI |
InChI=1S/C54H61N9O12S3.C2H4O2/c1-5-59(6-2)38-18-23-44-49(30-38)74-50-31-39(60(7-3)8-4)19-24-45(50)52(44)46-25-22-43(32-51(46)78(71,72)73)76(67,68)55-33-37-34-62(58-57-37)40-29-48(63(35-40)77(69,70)42-14-10-9-11-15-42)53(64)56-47(54(65)66)28-36-16-20-41(21-17-36)75-61-26-12-13-27-61;1-2(3)4/h9-11,14-25,30-32,34,40,47-48,55H,5-8,12-13,26-29,33,35H2,1-4H3,(H2-,56,64,65,66,71,72,73);1H3,(H,3,4)/t40-,47+,48+;/m1./s1 |
InChIキー |
PRWWSYGWKHQCBT-MOVBADFXSA-N |
異性体SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)NCC5=CN(N=N5)[C@@H]6C[C@H](N(C6)S(=O)(=O)C7=CC=CC=C7)C(=O)N[C@@H](CC8=CC=C(C=C8)ON9CCCC9)C(=O)O)S(=O)(=O)O.CC(=O)[O-] |
正規SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)NCC5=CN(N=N5)C6CC(N(C6)S(=O)(=O)C7=CC=CC=C7)C(=O)NC(CC8=CC=C(C=C8)ON9CCCC9)C(=O)O)S(=O)(=O)O.CC(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


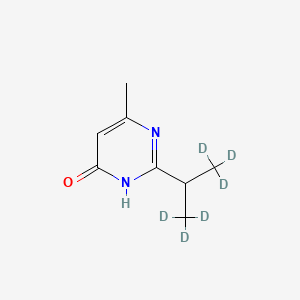

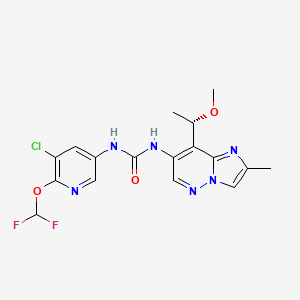
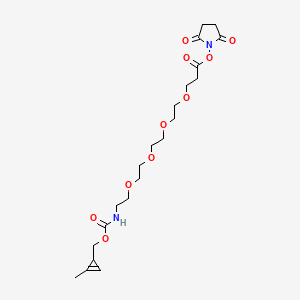
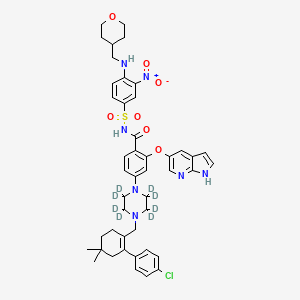

![3-[(2S,5S,8S,17S)-8-benzyl-5-(1H-indol-3-ylmethyl)-16-methyl-14,17-bis(2-methylpropyl)-3,6,9,12,18-pentaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propanamide](/img/structure/B12416433.png)

![N'-[(3-bromophenyl)methyl]-N'-(2,4-dimethoxyphenyl)-N-hydroxyheptanediamide](/img/structure/B12416447.png)
